Triciribine - 35943-35-2

Triciribine

Catalog Number: EVT-287598
CAS Number: 35943-35-2
Molecular Formula: C13H16N6O4
Molecular Weight: 320.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triciribine (TCN) is a synthetic tricyclic nucleoside analog that acts as a potent and selective inhibitor of Protein Kinase B (AKT) [, ]. AKT is a serine/threonine-specific protein kinase that plays a crucial role in cellular processes such as growth, proliferation, survival, metabolism, and angiogenesis []. Triciribine exerts its effects by interfering with the phosphorylation and activation of AKT, thereby inhibiting the downstream signaling pathways responsible for these cellular processes [].

Overview

Triciribine, also known as API-2, is a small-molecule inhibitor that specifically targets the protein kinase B (Akt) pathway. This compound has garnered attention due to its potential therapeutic applications in cancer and viral infections, particularly for its ability to induce apoptosis in cancer cells and inhibit HIV-1 replication. Triciribine's mechanism involves the suppression of Akt phosphorylation and activity, which plays a crucial role in various cellular processes such as metabolism, cell growth, and survival.

Source and Classification

Triciribine is classified as a tricyclic 7-deazapurine nucleoside. It is derived from natural compounds but has been synthesized through various chemical methods to enhance its efficacy and availability. The compound functions primarily as an inhibitor of the Akt signaling pathway, which is implicated in numerous cancers due to its role in promoting cell survival and proliferation.

Synthesis Analysis

The synthesis of triciribine has been explored through several methodologies. A notable approach involves a total synthesis that achieves moderate yields through a series of reactions:

  1. Regioselective Substitution: The synthesis begins with the regioselective substitution of 1-N-Boc-2-methylhydrazine.
  2. One-Pot Transformation: A trifluoroacetic acid-catalyzed one-pot transformation combines deprotection of the tert-butylcarbonyl group with ring closure to form the tricyclic nucleobase motif.
  3. Glycosylation: The nucleobase undergoes standard Vorbrüggen glycosylation to yield high-yield nucleosides.
  4. Debromination: Subsequent debromination using palladium on charcoal leads to the formation of triciribine upon treatment with sodium methoxide in methanol .
Molecular Structure Analysis

Triciribine features a complex molecular structure characterized by its tricyclic framework. The compound's structural formula includes a deazapurine core, which is crucial for its biological activity. The exact molecular structure can be represented as follows:

  • Molecular Formula: C₁₁H₁₅N₅O
  • Molecular Weight: Approximately 229.27 g/mol
  • Structural Features: The structure includes a tricyclic ring system that contributes to its interaction with biological targets.

The conformation of triciribine is stabilized by intramolecular hydrogen bonds, which influence its binding affinity to Akt .

Chemical Reactions Analysis

Triciribine participates in several significant chemical reactions during its synthesis and application:

  1. Glycosylation Reaction: This reaction involves the formation of a glycosidic bond between the nucleobase and ribose sugar, essential for creating nucleoside analogs.
  2. Debromination Reaction: This step utilizes palladium-catalyzed processes to remove bromine substituents, facilitating the formation of the final product.
  3. Phosphorylation Inhibition: Triciribine inhibits phosphorylation reactions mediated by Akt, leading to decreased kinase activity and subsequent apoptosis in cancer cells .

These reactions are critical for both the synthesis of triciribine and its mechanism of action against cancer cells.

Mechanism of Action

Triciribine exerts its pharmacological effects primarily through the inhibition of Akt activity:

  1. Inhibition of Phosphorylation: By blocking the phosphorylation of Akt, triciribine disrupts downstream signaling pathways that promote cell survival.
  2. Induction of Apoptosis: The reduction in Akt activity leads to increased apoptosis in cancer cells, making it an attractive candidate for cancer therapy.
  3. Impact on Lipoprotein Metabolism: Recent studies have shown that triciribine increases low-density lipoprotein receptor expression, enhancing cellular uptake of lipoproteins and potentially influencing metabolic pathways .

This multifaceted mechanism highlights triciribine's potential not only in oncology but also in metabolic disorders.

Physical and Chemical Properties Analysis

Triciribine possesses several noteworthy physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in methanol and other organic solvents, which facilitates its use in laboratory settings.
  • Stability: Requires careful handling due to potential degradation under certain conditions; stability studies indicate it maintains integrity under controlled environments.

These properties influence both its practical applications in research and therapeutic settings.

Applications

Triciribine has several significant scientific uses:

  1. Cancer Therapy: It is being investigated as a treatment for various cancers due to its ability to inhibit Akt signaling pathways.
  2. Viral Infections: Triciribine shows promise against HIV-1 by inhibiting viral replication mechanisms .
  3. Myeloid Cell Differentiation Induction: Research indicates that triciribine can induce differentiation in myeloid cells, offering potential applications in hematological malignancies .
Historical Development and Molecular Redesign

Evolution from Early Cytotoxic Agent to Targeted AKT Inhibitor

Triciribine (TCN), initially synthesized in 1971 as a tricyclic 7-deazapurine nucleoside analog, demonstrated potent cytotoxic activity against murine leukemia L1210 cells by disrupting DNA synthesis and purine nucleotide metabolism [1] [7]. Early-phase clinical trials (1980s-1990s) evaluated its phosphate salt (TCN-P) in solid tumors using 5-day continuous infusions. While sporadic responses occurred (e.g., partial response in thyroid cancer), efficacy was inconsistent, and significant toxicities (hepatotoxicity, hypertriglyceridemia) halted development [4]. The pivotal shift came in the early 2000s when high-throughput screening of the NCI chemical library identified TCN as a potent growth inhibitor of AKT2-transformed NIH/3T3 cells. Mechanistic studies revealed TCN selectively inhibits phosphorylation (Thr308/Ser473) and activation of all three AKT isoforms (AKT1/2/3) without affecting upstream regulators like PDK1 or PI3K. This transformed its classification from a non-specific cytotoxic agent to a targeted AKT signaling inhibitor [2] [5] [8].

Table 1: Key Milestones in Triciribine Development

EraPrimary MechanismClinical FindingsOutcome/Limitation
1970s-1990sDNA synthesis inhibitionPhase I/II: Limited responses in thyroid cancer, cervical cancer (2/21 PR) [4] [11]Poor toxicity profile; development halted
Early 2000sAKT phosphorylation blockadePreclinical: Selective growth inhibition in AKT-hyperactive cells (IC₅₀ = 130 nM) [5] [8]Repositioning as targeted AKT inhibitor
2010s-PresentAKT pathway modulationPhase I/IIa: Re-evaluation in AKT-phosphorylated solid tumors; combination trials [4] [10]Focus on biomarker-selected patients

Structural Optimization for Enhanced Bioavailability and Isoform Selectivity

Triciribine’s inherent limitations—poor aqueous solubility and rapid metabolism—drove structural redesign efforts:

  • Phosphate Prodrug (TCN-P): Addition of a phosphate group at the 5′-ribose position significantly enhanced water solubility, enabling intravenous administration. However, enterohepatic recirculation contributed to unpredictable plasma levels and prolonged tissue retention (e.g., detectable liver levels 61 days post-administration) [4] [7].
  • Nucleobase Modifications: Synthetic routes focused on improving regioselectivity and yield. Townsend’s 2004 method used Vorbrüggen glycosylation of 6-bromo-4-chloro-5-cyanopyrrolo[2,3-d]pyrimidine with ribose, followed by methylhydrazine treatment and cyclization. Drawbacks included byproduct formation via nucleophilic attack at C8-bromo [7]. A 2017 breakthrough employed N-Boc-2-methylhydrazine to suppress side reactions, achieving regioselective substitution (>89% yield) and trifluoroacetic acid-mediated one-pot deprotection/cyclization. This streamlined synthesis delivered TCN in 35% overall yield with confirmed syn-glycosidic conformation via X-ray crystallography [7].
  • Isoform Selectivity Challenges: Despite high AKT catalytic domain homology (>90%), recent efforts exploit divergent PH domain sequences (60% identity) for isoform-specific inhibitors. TCN’s non-ATP competitive mechanism inhibits all isoforms, limiting selectivity against AGC kinases like PKA [5] [9].

Repurposing Strategies Based on AKT Pathway Dysregulation Discoveries

The recognition that AKT hyperactivation drives tumorigenesis across diverse cancers revitalized TCN development, focusing on molecularly defined patient subsets:

  • Predictive Biomarkers: Tumors with PTEN loss, PIK3CA mutations, or AKT amplification exhibit heightened TCN sensitivity. In gastroenteropancreatic neuroendocrine tumors (GEP-NETs), PTEN-low cell lines (STC-1, insulinoma CM) showed 59–65% growth inhibition with TCN, while PTEN-high BON cells were resistant [6].
  • Chemosensitization: TCN restores apoptosis susceptibility in resistant tumors. In prostate cancer (PC-3 cells), TCN inhibited AKT phosphorylation and synergized with TRAIL or anti-CD95 to overcome chemoresistance [8]. In cervical cancer PDX models with high zinc finger protein ZNF275 expression (a novel AKT pathway inducer), TCN combined with cisplatin significantly enhanced tumor regression versus monotherapy (p<0.01) by suppressing AKT/Bcl-2 signaling [10].
  • Combination Therapies: Synergy occurs with:
  • Receptor tyrosine kinase inhibitors: Counteracts HER2/EGFR-driven AKT activation [1] [3].
  • mTOR inhibitors: Dual blockade prevents compensatory pathway reactivation [9].
  • Cytotoxic agents: Enhanced efficacy in cervical, pancreatic, and breast cancers [6] [10].

Table 2: Repurposing Applications Based on AKT Dysregulation

Cancer Type**Dysregulation MechanismTriciribine CombinationKey Findings
Cervical PDX (High ZNF275)ZNF275↑ → AKT/Bcl-2↑CisplatinSuperior tumor regression vs. single agents [10]
Pancreatic CancerHEATR1 loss → p-AKT↑GemcitabineRestored chemosensitivity in HEATR1-depleted cells [10]
GEP-NETsPTEN loss → p-AKT↑Everolimus (mTOR inhibitor)Synergistic growth inhibition in PTEN-low models [6]
Breast CancerHER2↑ → PI3K/AKT↑TrastuzumabRestored trastuzumab sensitivity in xenografts [1]

Properties

CAS Number

35943-35-2

Product Name

Triciribine

IUPAC Name

2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C13H16N6O4

Molecular Weight

320.30 g/mol

InChI

InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17)

InChI Key

HOGVTUZUJGHKPL-UHFFFAOYSA-N

SMILES

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N

Solubility

Soluble in DMSO, not in water

Synonyms

3-amino-1,5-dihydro-5-methyl-I-beta-D-ribofuranosyl-1,4,5,6,8- pentaazaacenaphthylene
6-amino-4-methyl-8-(beta-D-ribofuranosyl)-(4H,8H)pyrrolo(4,3,2-de)pyrimido(4,5-c)pyridazine
6-ARPPP
NSC 154020
NSC 154120
NSC-154020
triciribine

Canonical SMILES

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N

Isomeric SMILES

CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.